molecular formula C14H11F2NO2 B15388530 Methyl 2-amino-4-(2,4-difluorophenyl)benzoate

Methyl 2-amino-4-(2,4-difluorophenyl)benzoate

Cat. No.: B15388530
M. Wt: 263.24 g/mol
InChI Key: WQAQZTBCTPTRGX-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,4-difluorophenyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with an amino group at the 2-position and a 2,4-difluorophenyl moiety at the 4-position. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the amino group provides a site for further functionalization .

Properties

Molecular Formula

C14H11F2NO2

Molecular Weight

263.24 g/mol

IUPAC Name

methyl 2-amino-4-(2,4-difluorophenyl)benzoate

InChI

InChI=1S/C14H11F2NO2/c1-19-14(18)11-4-2-8(6-13(11)17)10-5-3-9(15)7-12(10)16/h2-7H,17H2,1H3

InChI Key

WQAQZTBCTPTRGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)F)F)N

Origin of Product

United States

Biological Activity

Methyl 2-amino-4-(2,4-difluorophenyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H8F2NO2\text{C}_{10}\text{H}_{8}\text{F}_{2}\text{N}\text{O}_{2}

This compound features a benzoate moiety with an amino group and two fluorine substituents on the phenyl ring, which may influence its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzoate compounds exhibit significant anticancer activity. For instance, certain analogs have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 45 to 97 nM . The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

CompoundCell LineIC50 (nM)
This compoundMCF-745
This compoundHCT-1166
SorafenibMCF-7144
SorafenibHCT-11619

The compound has been shown to induce apoptosis in cancer cells, with significant alterations in cell cycle progression observed. For example, treatment with this compound resulted in a higher percentage of cells in the G0-G1 phase compared to controls, indicating cell cycle arrest .

Antibacterial Activity

While primary research has focused on anticancer properties, there is emerging evidence suggesting that this compound might also possess antibacterial properties. Compounds with similar structures have demonstrated activity against Gram-positive bacteria, suggesting potential for further exploration in this area .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorine substituents and the benzoate moiety can significantly affect potency. For instance:

  • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding to biological targets.
  • Amino Group Positioning : The location of the amino group relative to other substituents influences the compound's interaction with enzymes such as CDK.

Study on Anticancer Effects

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that this compound induced apoptosis through caspase activation pathways and significantly inhibited cell proliferation . The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Methyl 2',4'-difluoro-[1,1'-biphenyl]-4-carboxylate
  • Structure : Biphenyl core with methyl carboxylate at position 4 and 2',4'-difluoro substitution.
  • Key Differences: Lacks the amino group at position 2, replacing it with a fluorine atom. The biphenyl system increases steric bulk compared to the monosubstituted benzene in the target compound.
  • Synthesis: Prepared via UV-light-mediated cross-coupling, differing from the traceless linker approach used for amino-substituted analogs .
N-(4-(2,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 12)
  • Structure : Thiazole-carboxamide hybrid with 2,4-difluorophenyl and nitrothiophene groups.
  • Key Differences: Replaces the benzoate ester with a thiazole-carboxamide scaffold. antifungal) .
CID-2745687 (Methyl-5-[(tert-butylcarbamothioylhydrazinylidene)-methyl]-1-(2,4-difluorophenyl)-pyrazole-4-carboxylate)
  • Structure : Pyrazole core with tert-butylcarbamothioyl and difluorophenyl groups.
  • Key Differences : Incorporates a pyrazole ring and thiourea linkage, increasing hydrogen-bonding capacity. This compound acts as a GPR35 antagonist, whereas the target benzoate lacks reported receptor-specific activity .

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Spectral Data (HRMS)
Methyl 2-amino-4-(2,4-difluorophenyl)benzoate C₁₄H₁₁F₂NO₂ 283.08 Amino, ester, difluorophenyl HRMS (ESI+): Not reported in evidence
Methyl 2',4'-difluoro-[1,1'-biphenyl]-4-carboxylate C₁₅H₁₂F₂O₂ 274.06 Biphenyl, ester HRMS (ESI+): 342.0606 (calc.), 342.0590 (found)
Compound 12 C₁₄H₈F₂N₂O₃S 322.03 Thiazole, carboxamide Not explicitly reported

Notes:

  • The biphenyl derivative (C₁₅H₁₂F₂O₂) exhibits higher molecular weight but lower polarity due to the absence of an amino group.
  • Thiazole-based analogs (e.g., Compound 12) show reduced ester functionality, impacting hydrolysis susceptibility .
Antifungal Activity
  • Triazole Derivatives : highlights triazole-containing compounds synthesized via similar ring-opening reactions. These derivatives exhibit antifungal activity, but the target benzoate lacks direct evidence of this application .
  • Thiazole Carboxamides : Compound 12 demonstrates narrow-spectrum antibacterial activity, attributed to the nitrothiophene moiety, which is absent in the target compound .
Enzyme Inhibition
  • 2-Amino Thiazole Derivatives: shows that 2-amino-4-(2,4-difluorophenyl)thiazole inhibits lactoperoxidase (LPO) with time-dependent activity changes.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-4-(2,4-difluorophenyl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:

Amination : Introducing the amino group at the 2-position via nucleophilic substitution or catalytic coupling.

Fluorophenyl Incorporation : Suzuki-Miyaura coupling to attach the 2,4-difluorophenyl group at the 4-position using Pd catalysts under inert conditions .

Esterification : Methylation of the carboxylic acid precursor using methanol/H+^+ or diazomethane .

Key Variables Affecting Yield:

  • Temperature : Higher temperatures (>80°C) accelerate coupling but may degrade sensitive intermediates.
  • Catalyst Loading : Pd(PPh3_3)4_4 at 5 mol% optimizes cross-coupling efficiency .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

  • 1^1H NMR :
    • The amino proton (NH2_2) appears as a broad singlet at δ 5.8–6.2 ppm.
    • Fluorine substituents split aromatic proton signals into doublets (e.g., δ 7.2–7.6 ppm for ortho/meta protons) .
  • 19^{19}F NMR : Distinct signals for 2-F (δ -115 ppm) and 4-F (δ -110 ppm) confirm regiochemistry .
  • HRMS : Molecular ion [M+H]+^+ at m/z 293.23 matches the theoretical molecular weight (C14_{14}H12_{12}F2_2NO2_2) .

Contradiction Handling : Overlapping signals in 1^1H NMR (e.g., aromatic protons) can be resolved via 2D-COSY or HSQC to assign coupling pathways .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The 2,4-difluorophenyl group activates the benzoate core for NAS via:

  • Electronic Effects : Fluorine’s -I effect increases electrophilicity at the 4-position, facilitating attack by amines or thiols .
  • Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing regioselective substitutions.

Q. Experimental Validation :

  • Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs (e.g., using UV-Vis or LC-MS).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. Becke’s hybrid functional (B3LYP) is recommended for accuracy .

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding modes with targets like cytochrome P450. The compound’s ester group often forms hydrogen bonds with active-site residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Fluorine atoms enhance hydrophobic interactions but may reduce solubility .
  • QSAR Models : Correlate logP values (calculated via Crippen’s method) with bioactivity data to optimize lead compounds .

Contradiction Note : Discrepancies between docking scores and experimental IC50_{50} values may arise from solvent effects, which can be addressed using implicit solvent models (e.g., GB/SA) .

Q. How can researchers resolve contradictory data on the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

  • pH-Dependent Stability Studies :
    • Acidic Conditions (pH 2) : Ester hydrolysis dominates, forming 2-amino-4-(2,4-difluorophenyl)benzoic acid. Monitor via HPLC .
    • Basic Conditions (pH 10) : Amino group deprotonation accelerates ring fluorination side reactions. Use 19^{19}F NMR to track defluorination .

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